8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione
Description
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is a tricyclic organic compound featuring a fused bicyclic core with an oxygen atom (oxa) integrated into the ring system and two ketone groups at positions 7 and 9 . Its structure is characterized by a rigid, strained framework due to the bicyclo[4.3.0] backbone and a bridging oxygen atom.
Properties
CAS No. |
3097-60-7 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
8-oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4(3)6(5)8(10)11-7/h1-6H |
InChI Key |
UTFGPLWKZPCLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C3C2C(=O)OC3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Step 1 (Knoevenagel): Aldehyde-substituted vinylogous carbonates react with 1,3-diketones (e.g., dimedone) in water at 60°C for 6–8 hours.
-
Step 2 (Hetero-Diels–Alder): The intermediate undergoes cycloaddition at 80°C for 12 hours without catalysts.
Key Advantages:
[2+2] Photocycloaddition Strategies
Photochemical [2+2] cycloadditions are widely used to construct strained cyclobutane rings. For 8-oxatricyclo derivatives, intramolecular photocycloadditions of enone precursors are effective (Figure 2).
Example Protocol:
-
Substrate: Bicyclic enone with conjugated dienes.
-
Conditions: UV light (λ = 254 nm) in acetone or THF, with Cu(I) catalysis.
-
Yield: 48–71% for related tricyclic systems.
Limitations:
-
Requires precise control of stereochemistry.
-
Sensitive to oxygen and moisture.
Multi-Step Organic Synthesis from Cyclopropane Derivatives
Patents describe multi-step routes starting from functionalized cyclopropanes. A representative approach involves:
Step 1: Cyclopropanation
Step 2: Oxidation and Lactonization
Yield Data:
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Cyclopropanation | 65–80 |
| 2 | Oxidation/Lactonization | 45–60 |
Catalytic Asymmetric Synthesis
Chiral catalysts enable enantioselective synthesis. A GaCl₃-mediated cyclocondensation of o-allylbenzaldehydes and 1,3-dicarbonyl compounds produces benzofused 8-oxabicyclo[3.3.1]nonanes (Figure 3).
Conditions:
-
Catalyst: GaCl₃ (10 mol%).
-
Solvent: Dichloromethane, 25°C, 24 hours.
Comparative Analysis of Methods
Table 1 summarizes key parameters of the above methods:
| Method | Yield (%) | Scalability | Stereocontrol |
|---|---|---|---|
| Knoevenagel/Hetero-Diels–Alder | 55–78 | High | Moderate |
| [2+2] Photocycloaddition | 48–71 | Medium | Low |
| Multi-Step Organic Synthesis | 45–60 | Low | High |
| Catalytic Asymmetric Synthesis | 68–82 | Medium | High |
Chemical Reactions Analysis
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring structure.
Scientific Research Applications
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Oxygen vs.
- Fused Aromatic Systems : Benzo[f]indole-4,9-dione derivatives exhibit fused aromatic rings, which enhance π-π stacking interactions with biological targets, a feature absent in the oxa-tricyclic compound .
- Substituent Effects : The addition of phenyl groups (e.g., 8-phenyl derivatives) increases steric bulk and may influence binding affinity to cellular targets .
Benzo[f]indole-4,9-dione Derivatives
These compounds demonstrate potent anticancer effects against triple-negative breast cancer (TNBC) by inducing reactive oxygen species (ROS) accumulation, activating caspase-9, and modulating Bax/Bcl-2 pathways . For example, derivatives like LACBio1–4 reduced MDA-MB 231 cell viability by >70% at 10 µM, with minimal toxicity to normal cells .
This compound
No direct pharmacological data are available. The oxygen atom in the ring system may confer distinct redox properties compared to nitrogen-substituted analogs .
8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione
While biological data are unreported, the aza substitution could enhance interactions with enzymatic active sites (e.g., kinases or oxidoreductases) due to increased basicity .
Physicochemical Properties
- Polar Surface Area (PSA) : The aza analog (PSA 49.66 Ų) has a lower PSA than benzo[f]indole derivatives (PSA ~60–70 Ų), suggesting differences in membrane permeability .
Biological Activity
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is a bicyclic organic compound notable for its unique tricyclic structure and the presence of two carbonyl groups at positions 7 and 9. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound's molecular formula is with a molecular weight of approximately 150.13 g/mol. Its structural characteristics contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| CAS Number | 3097-60-7 |
| Molecular Weight | 150.13 g/mol |
| Density | 1.515 g/cm³ |
| Boiling Point | 324.4 °C at 760 mmHg |
| Flash Point | 163.3 °C |
Synthesis
The synthesis of this compound typically involves the reaction of maleic anhydride with furan under specific conditions, leading to the formation of this compound through a series of organic reactions.
Anticancer Properties
Research indicates that compounds with bicyclic structures similar to this compound exhibit significant anticancer activities. The bicyclo[3.3.1]nonane moiety is particularly prominent in many biologically active natural products, suggesting that structural features may enhance their efficacy against cancer cells .
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against certain bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes is hypothesized as a mechanism for its antimicrobial action.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The carbonyl groups may interact with nucleophilic sites on enzymes, leading to inhibition.
- Receptor Binding : The tricyclic structure allows for binding to various receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a promising therapeutic index .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of related compounds and found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- Synthetic Applications : The compound has been utilized as a building block in organic synthesis for creating more complex polycyclic structures with potential biological activity .
Q & A
Q. Advanced Research Focus
- High-resolution mass spectrometry (HRMS) : Identifies fragment ions (e.g., C₈H₇⁺ at m/z 103.0548) and neutral losses (e.g., CO or H₂O) .
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC-UV at λ = 210–280 nm .
- Isolation of degradants : Preparative TLC or column chromatography isolates intermediates for structural elucidation .
How do substituent effects influence the electronic and steric properties of 8-oxatricyclo derivatives?
Q. Advanced Research Focus
- Electron-withdrawing groups (EWGs) : Nitro or carbonyl substituents increase electrophilicity, altering reactivity in nucleophilic additions.
- Steric hindrance : Bulky groups (e.g., tert-butyl) at bridgehead positions restrict ring puckering, as seen in 7,9-di-tert-butyl-1-oxaspiro derivatives .
- Hammett correlations : Linear free-energy relationships quantify substituent effects on reaction rates .
What experimental precautions are necessary when handling 8-oxatricyclo derivatives with reactive functional groups?
Q. Basic Research Focus
- Safety protocols : Use fume hoods, gloves, and eye protection. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .
- Moisture-sensitive steps : Store anhydrous reagents over molecular sieves and employ Schlenk techniques for air-sensitive reactions .
- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
